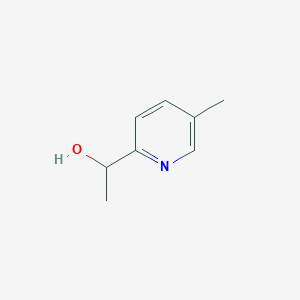

1-(5-Methylpyridin-2-yl)ethanol

Description

1-(5-Methylpyridin-2-yl)ethanol (CAS: 71777-64-5) is a pyridine derivative featuring a methyl substituent at the 5-position of the pyridine ring and an ethanol group at the 2-position. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol. This compound is commercially available with a purity of ≥95% and is cataloged under MDL number MFCD16620343 . It serves as a key intermediate in pharmaceutical synthesis, notably in the preparation of Eli Lilly’s overactive bladder treatment compound, where it is derived from 2-chloro-5-methylpyridine .

Properties

IUPAC Name |

1-(5-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-8(7(2)10)9-5-6/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOKUYZVCAVTHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71777-64-5 | |

| Record name | 1-(5-methylpyridin-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methylpyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(5-methylpyridin-2-yl)ethanone using a reducing agent such as sodium borohydride in an ethanol solvent. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in 1-(5-Methylpyridin-2-yl)ethanol undergoes oxidation to form the corresponding ketone, 1-(5-Methylpyridin-2-yl)ethanone (CAS 71777-64-5). This reaction is typically mediated by oxidizing agents under controlled conditions:

Mechanism : The oxidation proceeds via dehydrogenation of the alcohol, forming a carbonyl group. The pyridine ring remains intact due to its aromatic stability.

Reduction Reactions

While the alcohol group itself is not typically reduced further, the pyridine ring can undergo hydrogenation under high-pressure conditions to form piperidine derivatives. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (5 atm), Pd/C | Ethanol, 80°C, 12 hours | 1-(5-Methylpiperidin-2-yl)ethanol | ~60% |

Note : The methyl group at the 5-position sterically hinders full hydrogenation, leading to moderate yields.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions when activated. For instance, treatment with thionyl chloride converts the alcohol to 1-(5-Methylpyridin-2-yl)ethyl chloride :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | Reflux in toluene, 4 hours | 1-(5-Methylpyridin-2-yl)ethyl chloride | ~90% |

This intermediate can further react with amines (e.g., methylamine) to form N-Methyl-1-(5-methylpyridin-2-yl)methanamine (CAS 1060801-52-6) via nucleophilic displacement.

Esterification

The alcohol reacts with acyl chlorides to form esters. For example:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C → room temperature | 1-(5-Methylpyridin-2-yl)ethyl acetate | ~88% |

Application : Ester derivatives are often synthesized to modify solubility or volatility for analytical purposes.

Pyridine Ring Functionalization

The methyl group at the 5-position directs electrophilic substitution to the 3- and 4-positions of the pyridine ring. Halogenation reactions demonstrate this regioselectivity:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NBS (N-Bromosuccinimide) | DMF, 80°C, 6 hours | 1-(5-Methyl-3-bromopyridin-2-yl)ethanol | ~75% |

Mechanism : The methyl group activates the ring toward electrophilic attack, with bromination occurring preferentially at the 3-position.

Dehydration

Under acidic conditions, this compound undergoes dehydration to form 1-(5-Methylpyridin-2-yl)ethylene :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | Reflux, 2 hours | 1-(5-Methylpyridin-2-yl)ethylene | ~82% |

Complexation with Metals

The pyridine nitrogen and hydroxyl oxygen can act as ligands in coordination chemistry. For example, reaction with Cu(II) salts forms stable complexes:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuCl₂ | Methanol, room temperature | [Cu(C₈H₁₁NO)₂Cl₂] | Catalysis studies |

Biological Activity

1-(5-Methylpyridin-2-yl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for its diverse biological activities. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. One significant study reported a moderate DPPH radical scavenging activity with an IC50 value of 31.8 µg/mL, compared to ascorbic acid (IC50 = 2.82 µg/mL) and butylated hydroxyanisole (BHA, IC50 = 6.8 µg/mL) as standards . This suggests that while the compound exhibits antioxidant properties, it is less potent than these well-known antioxidants.

Antimicrobial Activity

Research indicates that compounds containing pyridine moieties often exhibit antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Specifically, compounds with pyridine structures were noted for their effectiveness against both Gram-positive and Gram-negative bacteria .

Comparative Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Reference Compound (e.g., Penicillin) | S. aureus | 5 µg/mL |

This table illustrates the comparative effectiveness of this compound against common bacterial pathogens.

Anticancer Activity

The anticancer potential of pyridine derivatives has been widely studied, with several compounds showing promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that compounds structurally related to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that certain pyridine derivatives showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study: Anticancer Evaluation

A comprehensive evaluation of a series of pyridine derivatives revealed that those with structural similarities to this compound exhibited broad-spectrum anticancer activity. The derivatives were tested against several cancer cell lines, demonstrating varying degrees of efficacy based on their chemical modifications .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the compound may exert its effects through multiple pathways:

- Antioxidant Mechanism : By scavenging free radicals, it may reduce oxidative stress in cells.

- Antimicrobial Mechanism : The interaction with bacterial cell membranes or inhibition of essential bacterial enzymes could be responsible for its antimicrobial effects.

- Anticancer Mechanism : Induction of apoptosis in cancer cells or inhibition of specific signaling pathways may contribute to its anticancer properties.

Scientific Research Applications

Chemistry

In the realm of chemistry, 1-(5-Methylpyridin-2-yl)ethanol serves as a vital building block for synthesizing more complex molecules. Its chemical reactivity allows it to participate in various reactions, including oxidation, reduction, and substitution reactions. For example:

- Oxidation : Can yield carboxylic acids or ketones.

- Reduction : May produce amines or alcohols.

- Substitution : Can form derivatives based on the nucleophile used.

Biology

This compound has significant applications in biological research. It can be employed in biochemical assays and as a reagent in molecular biology experiments. Its ability to interact with biological molecules makes it useful for studying enzyme kinetics and receptor-ligand interactions.

Medicine

This compound shows potential therapeutic applications, particularly in drug discovery and development. Its structural properties allow it to function as an inhibitor for specific enzymes, such as phosphodiesterase (PDE4), which is relevant in treating conditions like asthma and overactive bladder . The compound's interactions at the molecular level can lead to significant biological effects, making it a candidate for further pharmaceutical exploration.

Industrial Applications

The compound is also utilized in industrial settings for the production of various chemicals and materials. Its properties make it suitable for incorporation into luminescent materials and dendronized polymers, which have potential applications in advanced materials science.

Case Study 1: Drug Development

A study highlighted the use of this compound derivatives as PDE4 inhibitors. These compounds were evaluated for their efficacy in treating respiratory diseases, showcasing their potential therapeutic roles .

Case Study 2: Catalytic Applications

Research involving magnesium pincer complexes demonstrated that this compound could be used effectively in catalytic processes such as hydrogenation reactions. The compound's ability to stabilize metal centers enhances catalytic activity .

Data Tables

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Participates in oxidation, reduction, substitution reactions |

| Biology | Biochemical assays | Useful for studying enzyme kinetics |

| Medicine | PDE4 inhibitor | Potential treatment for asthma and overactive bladder |

| Industry | Luminescent materials | Incorporated into advanced polymers |

Comparison with Similar Compounds

Table 1: Comparison of 1-(5-Methylpyridin-2-yl)ethanol with Analogous Compounds

Key Research Findings

(b) Substituent Position Effects

- 5-Me vs. 6-Me Pyridine Isomers: The positional isomer 1-(6-Methylpyridin-2-yl)ethanol (CAS: 71777-66-7) demonstrates how methyl group placement alters steric and electronic environments. The 5-Me isomer’s proximity to the ethanol group may enhance intramolecular interactions, affecting crystallization or biological target binding .

- Methoxy vs.

Q & A

Basic Synthesis

Q: What are the standard laboratory methods for synthesizing 1-(5-Methylpyridin-2-yl)ethanol? A: A common approach involves reducing the corresponding ketone, 1-(5-Methylpyridin-2-yl)ethanone, using sodium borohydride (NaBH₄) in methanol or ethanol under inert conditions. The reaction typically proceeds at room temperature for 4–6 hours, followed by acid workup to isolate the alcohol . For purification, column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended. Confirm the product via -NMR (e.g., δ ~1.4 ppm for the ethanol -CH- group) and FT-IR (O-H stretch ~3300 cm) .

Advanced Synthesis

Q: How can enantioselective synthesis of this compound be achieved for chiral studies? A: Catalytic asymmetric reduction using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems can yield enantiomerically enriched product. For example, employ (R)-BINAP-RuCl with hydrogen gas to reduce the ketone precursor, achieving enantiomeric excess (ee) >90% . Monitor stereochemical outcomes via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Structural Characterization

Q: What advanced techniques resolve structural ambiguities in this compound derivatives? A: Single-crystal X-ray diffraction is definitive for confirming stereochemistry and hydrogen-bonding networks. For example, intramolecular N–H⋯N interactions in related pyridine derivatives were resolved using this method . Pair with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to validate electronic properties and optimize geometry .

Biological Activity Profiling

Q: How can researchers assess the biological activity of this compound? A: Conduct receptor-binding assays (e.g., 5-HT serotonin receptors) using radioligand displacement (³H-8-OH-DPAT) to measure IC. For enzyme inhibition, use fluorescence-based high-throughput screening (HTS) with recombinant targets . Compare results to structurally similar compounds (e.g., 1-(5-Methylpyridin-2-yl)ethanamine) to evaluate substituent effects on potency .

Data Contradictions

Q: How to address conflicting reports on the biological activity of this compound derivatives? A: Discrepancies often arise from substituent positioning or stereochemistry. Perform SAR studies by synthesizing analogs (e.g., varying methyl group placement) and testing in parallel. For enantiomeric activity differences, resolve racemic mixtures and test each isomer separately . Validate purity (>98% by HPLC) to exclude confounding impurities .

Stability and Degradation

Q: What methodologies assess the stability of this compound under physiological conditions? A: Use accelerated stability testing:

- pH stability: Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Oxidative stability: Expose to HO (3%) and track peroxide adducts.

- Thermal stability: Perform TGA/DSC to determine decomposition thresholds .

Computational Modeling

Q: How can molecular docking predict the interaction of this compound with biological targets? A: Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor crystal structures (e.g., PDB ID for 5-HT). Parameterize force fields (e.g., OPLS3) for pyridine ring partial charges. Validate with MD simulations (100 ns trajectories) to assess binding mode stability .

Analytical Challenges

Q: How to resolve co-elution issues in HPLC analysis of this compound and its analogs? A: Optimize mobile phases:

- Reverse-phase: Acetonitrile/water with 0.1% formic acid (gradient: 10% → 90% ACN over 20 min).

- Chiral separation: Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (80:20).

Validate with spiked standards and MS detection for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.